![molecular formula C15H17N3O5 B2887735 [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate CAS No. 339019-92-0](/img/structure/B2887735.png)
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate is an intricate organic compound that has captured the interest of researchers due to its unique structure and potential applications. This compound, featuring a cyclopropane ring and functional groups like nitro and morpholinyl, offers a fascinating glimpse into contemporary organic chemistry's versatility.
準備方法
Synthetic Routes and Reaction Conditions
One of the key synthetic routes to prepare [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate involves the reaction between 4-morpholin-4-yl-3-nitrobenzaldehyde and cyclopropanecarboxylic acid. The formation of the compound requires specific conditions including a controlled temperature and the use of a suitable catalyst to ensure the Z-configuration of the double bond is maintained.
Industrial Production Methods
Industrial production often involves the same reaction but scaled up to meet commercial demands. High-pressure reactors and continuous flow techniques are employed to ensure high yield and purity. The reaction conditions are carefully monitored and optimized for large-scale synthesis to maintain consistency and quality.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the morpholinyl and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide are typically used as oxidizing agents under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium or platinum catalysts in an appropriate solvent.
Substitution: : Substitution reactions often utilize reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine forms, and various substituted benzene compounds depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a model for studying reaction mechanisms and exploring new synthetic methodologies. Its unique structure makes it a valuable tool for investigating steric and electronic effects in organic reactions.
Biology
Biologically, this compound has potential applications in medicinal chemistry. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.
Medicine
In medicine, the compound's ability to interact with biological molecules opens avenues for developing new therapeutic agents. Research is ongoing to explore its efficacy and safety in treating various conditions.
Industry
Industrially, this compound finds use in the development of advanced materials and as an intermediate in the synthesis of complex organic molecules. Its robust structure makes it suitable for various applications, from pharmaceuticals to agrochemicals.
作用機序
The mechanism by which [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate exerts its effects involves its interaction with specific molecular targets. These may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The presence of the morpholinyl group suggests a potential for binding to proteins, altering their activity and leading to various biological effects.
類似化合物との比較
Comparing [(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate with other similar compounds highlights its uniqueness in terms of structure and reactivity. Similar compounds include:
[(Z)-benzylideneamino] cyclopropanecarboxylate: : Lacks the nitro and morpholinyl groups, resulting in different chemical reactivity.
[(Z)-(4-morpholin-4-ylphenyl)methylideneamino] cyclopropanecarboxylate: : Does not have the nitro group, affecting its oxidation-reduction potential.
List of Similar Compounds
[(Z)-benzylideneamino] cyclopropanecarboxylate
[(Z)-(4-morpholin-4-ylphenyl)methylideneamino] cyclopropanecarboxylate
[(Z)-(3-nitrophenyl)methylideneamino] cyclopropanecarboxylate
Exploring these similarities and differences can offer deeper insights into the behavior and applications of this compound in various fields of research and industry.
特性
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c19-15(12-2-3-12)23-16-10-11-1-4-13(14(9-11)18(20)21)17-5-7-22-8-6-17/h1,4,9-10,12H,2-3,5-8H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQHWFRHUYWNAY-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2887653.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
![N-{[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2887655.png)
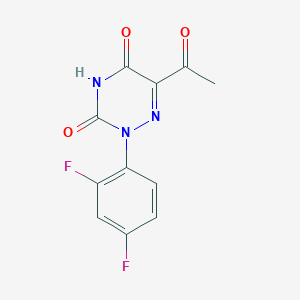
![[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2887662.png)
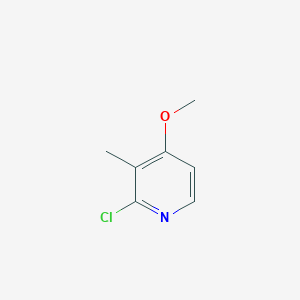
![1-[(3-Fluorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2887665.png)
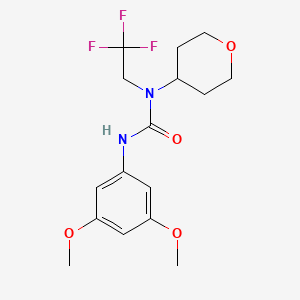
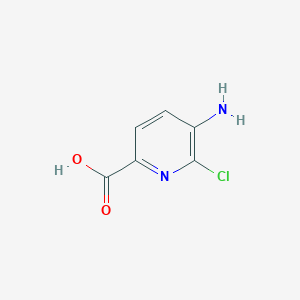
![7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2887670.png)
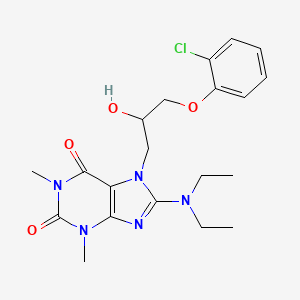
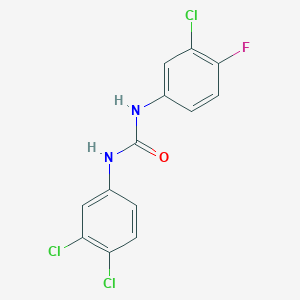
![5-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2887674.png)
![Ethyl (5-(2-(3-methoxyphenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2887675.png)
